5,9-Dimethyldibenzo(c,g)carbazole is a polycyclic aromatic hydrocarbon known for its significant biological activity, particularly in the context of carcinogenicity. This compound, which features two methyl groups at the 5 and 9 positions of the dibenzo(c,g)carbazole structure, has been studied for its effects on cellular mechanisms and its potential role as a hepatocarcinogen.
The compound is derived from dibenzo(c,g)carbazole, a parent structure that has been extensively investigated due to its presence in various environmental pollutants and its implications in cancer research. Studies have shown that 5,9-dimethyldibenzo(c,g)carbazole exhibits potent biological effects, particularly concerning liver cells and their response to carcinogenic stimuli .
The synthesis of 5,9-dimethyldibenzo(c,g)carbazole can be achieved through various methods involving multi-step organic reactions. One notable approach includes the use of 1,3-diketones and primary amines in the presence of solid acid catalysts to facilitate cyclization reactions.
Technical Details:
The molecular structure of 5,9-dimethyldibenzo(c,g)carbazole consists of a dibenzo ring system with two methyl substituents at the 5 and 9 positions. The compound's chemical formula is C17H14N, indicating it comprises 17 carbon atoms, 14 hydrogen atoms, and one nitrogen atom.
5,9-Dimethyldibenzo(c,g)carbazole participates in various chemical reactions typical of polycyclic aromatic hydrocarbons. These include electrophilic aromatic substitutions and oxidation reactions facilitated by cytochrome P450 enzymes.
Technical Details:
The mechanism by which 5,9-dimethyldibenzo(c,g)carbazole exerts its biological effects involves several steps:
Research indicates that exposure to this compound results in significant increases in mutant frequencies in liver cells, highlighting its potential as a hepatocarcinogen .
Relevant data includes:
5,9-Dimethyldibenzo(c,g)carbazole is primarily used in scientific research related to cancer biology. Its applications include:
5,9-Dimethyldibenzo[c,g]carbazole (DiMeDBC; CAS RN 101488-99-7) is a polycyclic aromatic heterocycle with the molecular formula C₂₂H₁₇N and a molecular weight of 295.38 g/mol. Structurally, it features a central carbazole system annulated with two benzene rings, forming a planar, angularly fused tetracyclic system. The methyl substituents are positioned at the C5 and C9 carbon atoms, which correspond to symmetric locations on the terminal rings. This specific substitution pattern creates a well-defined bay-region geometry between the methyl groups and adjacent hydrogen atoms, analogous to carcinogenic polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. The isomeric specificity of DiMeDBC is critical to its biological activity, as methylation at alternative positions (e.g., N-methylation or methylation at C3/C6) alters metabolic activation pathways and carcinogenic potential. For instance, N-methyl-DBC exhibits sarcomagenic activity but lacks hepatocarcinogenicity, whereas DiMeDBC is a potent liver carcinogen due to its unique susceptibility to cytochrome P450-mediated activation at the C5 and C9 positions [2] [5] [7].
Table 1: Molecular Characteristics of DiMeDBC and Key Isomers
Compound | IUPAC Name | Substitution Pattern | Biological Specificity |
---|---|---|---|
5,9-DiMeDBC | 5,9-Dimethyldibenzo[c,g]carbazole | C5, C9 methyl | Potent hepatocarcinogen |
N-MeDBC | N-Methyldibenzo[c,g]carbazole | N-methyl | Sarcomagenic (tissue-specific) |
3-Methyl-DBC | 3-Methyldibenzo[c,g]carbazole | C3 methyl | Reduced sarcomagenicity, enhanced hepatocarcinogenicity |
7H-Dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | Unsubstituted parent | Multi-site carcinogen |
DiMeDBC is a crystalline solid with limited water solubility (<1 mg/L), consistent with its hydrophobic polycyclic structure. It exhibits a high octanol-water partition coefficient (log Kow ≈ 6.2), indicating significant lipophilicity and bioaccumulation potential. The compound is stable under ambient conditions but susceptible to photodegradation under UV irradiation, forming hydroxylated and quinone derivatives. Environmental fate studies of related carbazoles suggest persistence in soils and sediments due to low biodegradability, with half-lives exceeding 60 days in anaerobic environments. DiMeDBC adsorbs strongly to organic matter (Koc > 10,000 L/kg), reducing its mobility in aquatic systems but increasing long-term reservoir effects in contaminated sites. Its vapor pressure (estimated at 5 × 10⁻⁸ Pa) indicates low volatility, favoring particulate-phase transport in the atmosphere [3] [7] [9].
Table 2: Key Physicochemical Properties of DiMeDBC
Property | Value | Method/Estimation | Environmental Implication |
---|---|---|---|
Molecular Weight | 295.38 g/mol | Calculated | - |
Water Solubility | <1 mg/L (25°C) | Estimated (QSAR) | Low bioavailability in aquatic systems |
log Kow | 6.2 ± 0.3 | HPLC determination | High bioaccumulation potential |
Vapor Pressure | 5 × 10⁻⁸ Pa (25°C) | QSPR modeling | Low atmospheric mobility |
Soil Adsorption (Koc) | >10,000 L/kg | Batch equilibrium | Strong binding to organic matter |
Photodegradation Half-life | >48 hours (UV, simulated sunlight) | Experimental (lab-scale) | Moderate persistence in surface environments |
DiMeDBC synthesis typically employs transition metal-catalyzed cyclization strategies. A common route involves Ullmann-type coupling of pre-substituted carbazole intermediates with aryl halides, using copper(I) catalysts in pyridine at 200–240°C. Alternatively, palladium-catalyzed intramolecular cyclization of N-aryl-2-bromocarbazoles yields the dibenzocarbazole core, followed by Friedel-Crafts methylation to introduce methyl groups at C5 and C9. Recent advances utilize Brønsted acidic carbonaceous catalysts (e.g., sulfonated amorphous carbon, AC-SO₃H) for one-pot cyclization, achieving yields >70% at 240°C in dimethyl sulfoxide. Derivatization strategies focus on modifying carcinogenic potency:
Table 3: Synthetic Derivatives of DiMeDBC and Functional Outcomes
Derivative Type | Synthetic Method | Key Structural Change | Functional Outcome |
---|---|---|---|
N-Methyl-DiMeDBC | Cu-catalyzed N-arylation | Methyl at nitrogen | Loss of hepatocarcinogenicity; sarcomagenic activity |
3-Bromo-DiMeDBC | Electrophilic bromination | Bromine at C3 | Altered DNA adduct profile; reduced tumorigenicity |
N-Phenyl-DiMeDBC | Pd-catalyzed Suzuki coupling | Phenyl at nitrogen | Enhanced optoelectronic properties; reduced carcinogenicity |
5,9-DiMe-6-nitro-DBC | Nitration with HNO₃/AcOH | Nitro group at C6 | Increased mutagenicity in Ames assay |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7